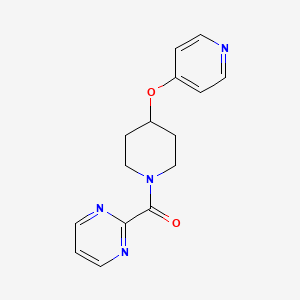
(4-(Pyridin-4-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Pyridin-4-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone, also known as JNJ-54175446, is a chemical compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases.
Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
The study by (Sharma et al., 2012) investigates the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, closely related to the requested compound, in rats, dogs, and humans. It highlights the compound's rapid absorption, primary metabolic pathways, and elimination processes, emphasizing its potential for treating type 2 diabetes.
Synthesis and Evaluation
Research on the synthesis and evaluation of related compounds has been detailed in several studies. For instance, (Ammirati et al., 2009) outlines the development of a potent, selective dipeptidyl peptidase IV inhibitor for type 2 diabetes treatment. Similarly, (Sambaiah et al., 2017) describes the synthesis of novel chromone–pyrimidine hybrids, showcasing a versatile procedure for creating functionalized compounds through ANRORC rearrangement.
Pharmacological Evaluation
The pharmacological evaluation of related derivatives is covered in (Tsuno et al., 2017), which explores a novel series of derivatives as selective TRPV4 channel antagonists, demonstrating analgesic effects in models of pain. This study provides insight into the design, synthesis, and structure-activity relationships of these compounds.
Antimicrobial and Antitumor Activities
Further research, such as that by (Patel et al., 2011), investigates the synthesis and antimicrobial activity of new pyridine derivatives, presenting their potential use in treating bacterial and fungal infections. Additionally, (El-Subbagh et al., 2000) evaluates certain α, β-unsaturated ketones and their corresponding fused pyridines as antiviral and cytotoxic agents, indicating their potential in antiviral and cancer therapies.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a broad range of biological targets .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Compounds with similar structures have been known to exhibit a range of biological activities .
Propriétés
IUPAC Name |
(4-pyridin-4-yloxypiperidin-1-yl)-pyrimidin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-15(14-17-6-1-7-18-14)19-10-4-13(5-11-19)21-12-2-8-16-9-3-12/h1-3,6-9,13H,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCNKDLHPWLVBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2749882.png)
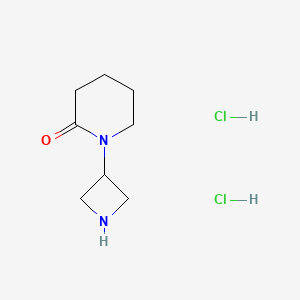
![4-[(4-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2749885.png)
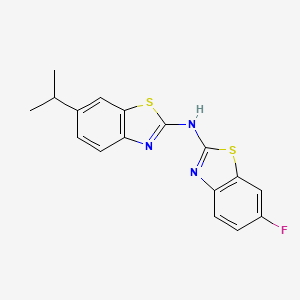
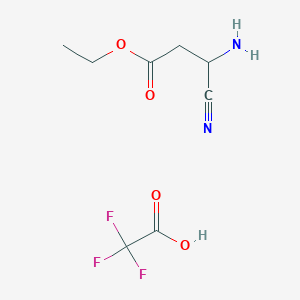
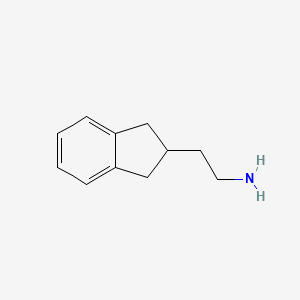
![exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2749893.png)
![(1R,6S,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2749894.png)
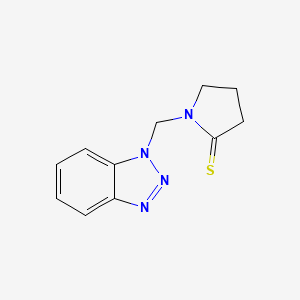
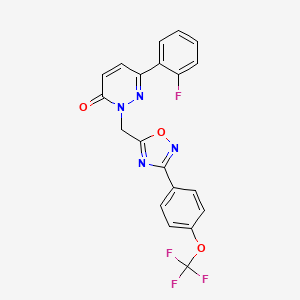
![3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2749900.png)
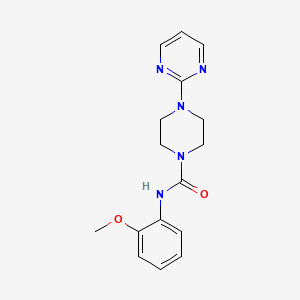
![ethyl 3-cyano-2-(2-(phenylsulfonyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2749904.png)
![2-Amino-6-(hydroxymethyl)-8-oxo-4-[3-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2749905.png)